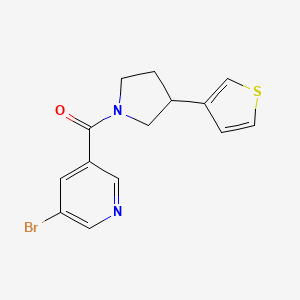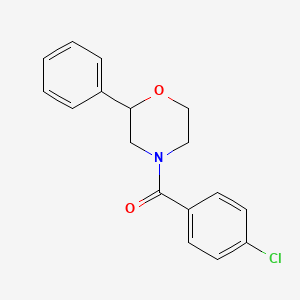
4-(4-Chlorobenzoyl)-2-phenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Chlorobenzoyl)-2-phenylmorpholine” is a complex organic compound. It contains a phenylmorpholine moiety attached to a 4-chlorobenzoyl group1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves acylation reactions23. For instance, the synthesis of quinolin-8-yl 4-chlorobenzoate involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine4. However, the specific synthesis process for “4-(4-Chlorobenzoyl)-2-phenylmorpholine” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorobenzoyl)-2-phenylmorpholine” can be inferred from its name. It likely contains a phenylmorpholine moiety attached to a 4-chlorobenzoyl group. However, the exact 3D structure and conformation would depend on the specific synthesis process and conditions4.Chemical Reactions Analysis
The chemical reactions involving “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, compounds with similar structures, such as 4-chlorobenzoyl chloride, are known to participate in various reactions, including acylation and chlorination56.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, 4-chlorobenzoyl chloride, a related compound, is known to be a liquid at room temperature with a density of 1.365 g/mL at 20 °C8.Scientific Research Applications
Synthetic Chemistry Applications
Research on compounds structurally related to 4-(4-Chlorobenzoyl)-2-phenylmorpholine often focuses on synthetic methodologies and the development of new chemical entities. For instance, the study by Foks et al. (2014) explores the synthesis and characterization of novel N-alkylamine- and N-cycloalkylamine-derived compounds, including the utilization of acid chlorides like 4-chlorobenzoyl for arylcarbonyl derivatives (Foks, Pancechowska-Ksepko, & Gobis, 2014). This research highlights the versatility of chlorobenzoyl compounds in synthesizing heterocyclic derivatives, which could be inferred for applications in designing and developing new molecules with potential pharmacological activities.
Environmental Biodegradation
The degradation of chlorobenzoyl compounds, sharing a functional group with 4-(4-Chlorobenzoyl)-2-phenylmorpholine, is a significant area of research, particularly in the context of environmental pollution and remediation. Arensdorf and Focht (1995) investigated the microbial degradation of 4-chlorobiphenyl by Pseudomonas cepacia P166, which produces 4-chlorobenzoate as a central intermediate. This study provides insights into the microbial pathways that could potentially degrade similar chlorobenzoyl-containing compounds, highlighting the environmental fate and biodegradability of such chemicals (Arensdorf & Focht, 1995).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids by Crosby and Leitis (1969) demonstrates the environmental breakdown of chlorobenzoyl compounds under UV light, leading to the formation of less harmful products. Such studies are crucial for understanding the photolytic pathways that could potentially apply to the degradation of 4-(4-Chlorobenzoyl)-2-phenylmorpholine in environmental settings (Crosby & Leitis, 1969).
Safety And Hazards
The safety and hazards associated with “4-(4-Chlorobenzoyl)-2-phenylmorpholine” are not explicitly mentioned in the literature. However, 4-chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage9101112.
Future Directions
The future directions for research on “4-(4-Chlorobenzoyl)-2-phenylmorpholine” could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities observed in structurally similar compounds, it could be interesting to investigate its potential biological activities and mechanisms of action13.
Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “4-(4-Chlorobenzoyl)-2-phenylmorpholine”. Further research and experimentation would be needed to obtain more detailed and accurate information.
properties
IUPAC Name |
(4-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(20)19-10-11-21-16(12-19)13-4-2-1-3-5-13/h1-9,16H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGFAANHOAXYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)-2-phenylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

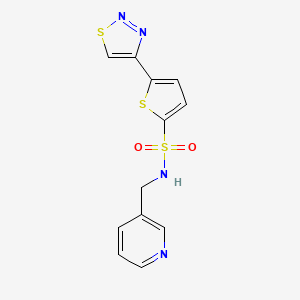
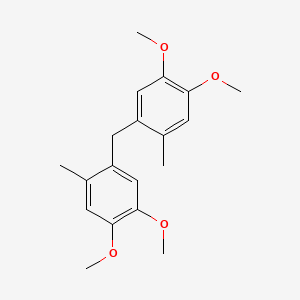
![2-(1H-indol-3-yl)-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]acetamide](/img/structure/B2816074.png)
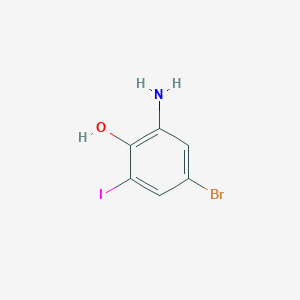
![N-(3-chloro-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2816076.png)
![1-(4-chlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2816077.png)
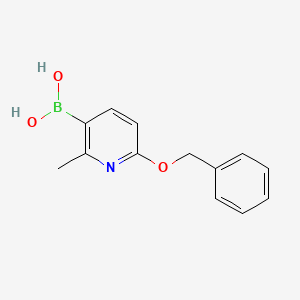
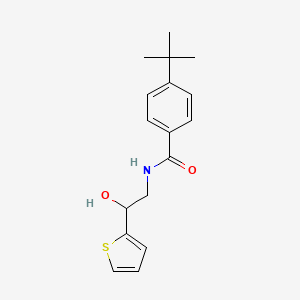
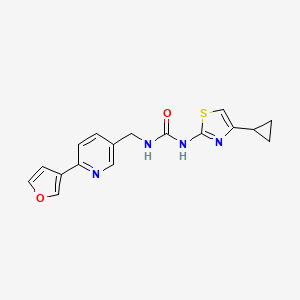
![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)
![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2816089.png)
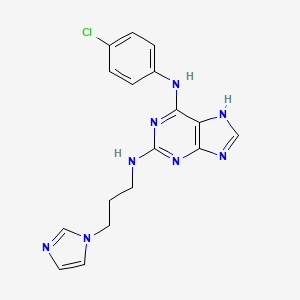
![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)
